molecular formula C8H20N2O6 B12685464 Einecs 282-751-6 CAS No. 84376-08-9

Einecs 282-751-6

Katalognummer: B12685464
CAS-Nummer: 84376-08-9
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: WVUZSWMNZBVFFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of succinic acid, compound with 2-aminoethanol (1:2), typically involves the reaction of succinic acid with 2-aminoethanol in a 1:2 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows:

C4H6O4+2C2H7NOC8H20N2O6\text{C4H6O4} + 2\text{C2H7NO} \rightarrow \text{C8H20N2O6} C4H6O4+2C2H7NO→C8H20N2O6

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Succinic acid, compound with 2-aminoethanol (1:2), can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Succinic acid, compound with 2-aminoethanol (1:2), has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of polymers, resins, and other industrial products.

Wirkmechanismus

The mechanism of action of succinic acid, compound with 2-aminoethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Succinic acid: A dicarboxylic acid with the formula C4H6O4.

    2-Aminoethanol:

Uniqueness

Succinic acid, compound with 2-aminoethanol (1:2), is unique due to its specific combination of succinic acid and 2-aminoethanol in a 1:2 molar ratio. This unique composition gives it distinct chemical and physical properties compared to its individual components.

Eigenschaften

CAS-Nummer

84376-08-9

Molekularformel

C8H20N2O6

Molekulargewicht

240.25 g/mol

IUPAC-Name

2-aminoethanol;butanedioic acid

InChI

InChI=1S/C4H6O4.2C2H7NO/c5-3(6)1-2-4(7)8;2*3-1-2-4/h1-2H2,(H,5,6)(H,7,8);2*4H,1-3H2

InChI-Schlüssel

WVUZSWMNZBVFFK-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)O)C(=O)O.C(CO)N.C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.